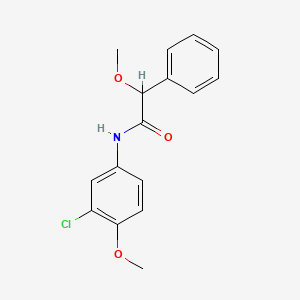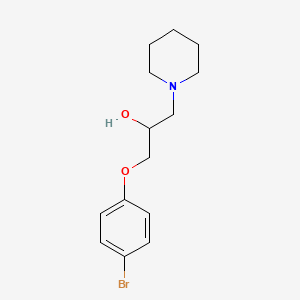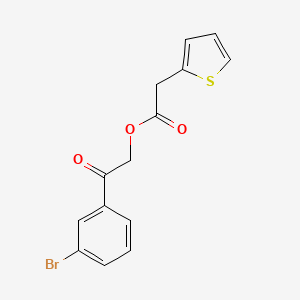![molecular formula C22H31N3O B3933402 2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3933402.png)
2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol
Overview
Description
2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it has been shown to act as a modulator of multiple signaling pathways, including the dopamine and serotonin pathways. The compound has been shown to inhibit the activity of enzymes involved in the metabolism of dopamine and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been linked to the therapeutic effects of the compound.
Biochemical and Physiological Effects
2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases. The compound has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory conditions. Additionally, it has been shown to have anxiolytic and antidepressant effects, which may be beneficial in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments is its high potency. The compound has been shown to have activity at low concentrations, which makes it a useful tool in studying biological pathways. Additionally, the compound has good solubility in water, which makes it easy to use in various experimental setups. However, one of the limitations of using this compound is its limited availability. The compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of 2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol. One direction is to further study the mechanism of action of the compound. Understanding how the compound modulates various signaling pathways can help identify potential therapeutic targets for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo. This can help determine the optimal dosing and administration route for the compound in clinical settings. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans. Clinical trials are needed to determine the potential therapeutic applications of 2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol in humans.
Scientific Research Applications
2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, Parkinson's disease, and depression. The compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
properties
IUPAC Name |
2-[1-cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c26-14-10-21-17-24(12-13-25(21)20-6-2-1-3-7-20)16-18-8-9-22-19(15-18)5-4-11-23-22/h4-5,8-9,11,15,20-21,26H,1-3,6-7,10,12-14,16-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHRBLGWSAHONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-isopropoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3933329.png)
![2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-propionylimidazolidine](/img/structure/B3933337.png)
![4-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933358.png)
![N-(6-tert-butyl-3-{[(4-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B3933365.png)
![N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B3933373.png)
![isobutyl 4-({4-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3933381.png)
![N-(3-fluorophenyl)-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B3933387.png)
![4-ethoxy-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3933389.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3933391.png)


![4-[1-benzoyl-3-(4-methylbenzoyl)-2-imidazolidinyl]-N,N-dimethylaniline](/img/structure/B3933422.png)

![4-methyl-N-{2-[(1-piperidinylacetyl)amino]ethyl}benzamide](/img/structure/B3933434.png)